

# Application Notes and Protocols: Vilsmeier-Haack Formylation of Julolidine

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## Compound of Interest

Compound Name: 9-Julolidinecarboxaldehyde

Cat. No.: B1329721

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## Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ), to introduce a formyl group ( $-\text{CHO}$ ) onto the aromatic ring.<sup>[1][2][3][4][5][6]</sup> Julolidine, a fused bicyclic aromatic amine, is an excellent substrate for this reaction due to its high electron density, leading to the regioselective synthesis of 9-formyljulolidine. This derivative serves as a crucial intermediate in the synthesis of various functional dyes, molecular sensors, and other advanced materials.

This document provides a detailed protocol for the Vilsmeier-Haack formylation of julolidine, including reagent quantities, reaction conditions, purification methods, and characterization data for the resulting product, 9-formyljulolidine.

## Reaction Scheme

The overall reaction for the Vilsmeier-Haack formylation of julolidine is as follows:

Julolidine reacts with the Vilsmeier reagent (formed from  $\text{POCl}_3$  and DMF) followed by aqueous workup to yield 9-formyljulolidine.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of julolidine.

Parameter	Value	Reference
Reactants		
Julolidine	19 g	PrepChem.com
N,N-Dimethylformamide (DMF)	45 mL	PrepChem.com
Phosphorus Oxychloride (POCl <sub>3</sub> )	16 mL (approx. 26.3 g)	PrepChem.com
Reaction Conditions		
Vilsmeier Reagent Formation Temperature	Cooled in a dry ice/isopropyl alcohol bath	PrepChem.com
Julolidine Addition	Dropwise with stirring	PrepChem.com
Heating	Steam bath for 2 hours	PrepChem.com
Work-up & Purification		
Quenching	Poured into ~400 mL crushed ice and water	PrepChem.com
Neutralization	150 g Sodium Acetate in 250 mL water	PrepChem.com
Purification Method	Recrystallization from ethanol/water with activated charcoal	PrepChem.com
Product Characterization		
Product Name	9-Formyljulolidine (9-Julolidinecarboxaldehyde)	
Yield	21.2 g (96%)	PrepChem.com
Melting Point	81-82 °C	PrepChem.com
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO	[7]
Molecular Weight	201.26 g/mol	[7]

## Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 9-formyljulolidine via the Vilsmeier-Haack reaction.

Materials:

- Julolidine
- N,N-Dimethylformamide (DMF)
- Phosphorus Oxychloride ( $\text{POCl}_3$ )
- Sodium Acetate
- Activated Charcoal (e.g., Darco® G-60)
- Ethanol
- Water
- Dry Ice
- Isopropyl Alcohol
- Round bottom flask
- Magnetic stirrer
- Pressure equalizing dropping funnel
- Claisen head
- Drying tube
- Steam bath
- Filtration apparatus

- Beakers
- Crushed ice

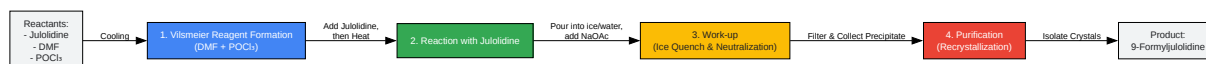
Procedure:

- Vilsmeier Reagent Preparation:
  - To a round bottom flask equipped with a magnetic stirrer, pressure equalizing dropping funnel, and a Claisen head fitted with a drying tube, add 45 mL of N,N-dimethylformamide (DMF).
  - Flush the flask with dry nitrogen.
  - Cool the flask in a dry ice/isopropyl alcohol bath.
  - Slowly add 16 mL of phosphorus oxychloride ( $\text{POCl}_3$ ) to the cooled DMF with stirring.
- Reaction with Julolidine:
  - After the addition of  $\text{POCl}_3$  is complete, continue stirring for 10 minutes.
  - Slowly add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.
  - Once the addition of julolidine is complete, stir the mixture for an additional 15 minutes.
  - Remove the cooling bath and heat the reaction mixture on a steam bath for 2 hours.
- Work-up and Isolation:
  - After heating, pour the reaction mixture into a slurry of approximately 400 mL of crushed ice and water.
  - Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.
  - Collect the precipitated aldehyde by filtration.
  - Keep the filtrate at  $0^\circ\text{C}$  overnight to allow for further precipitation.

- Collect the additional precipitate and combine it with the first batch.
- Purification:
  - Treat the combined crude product with activated charcoal.
  - Recrystallize the product from an ethanol/water mixture to yield light yellow needles of 9-formyljulolidine.
  - The expected yield is approximately 21.2 g (96%) with a melting point of 81-82 °C.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of julolidine.



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Caption: Workflow for the synthesis of 9-formyljulolidine.

## Characterization of 9-Formyljulolidine

The synthesized 9-formyljulolidine can be characterized using various spectroscopic techniques to confirm its structure and purity.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the aliphatic protons of the julolidine ring system.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the aliphatic carbons.<sup>[7]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in

the range of 1670-1700  $\text{cm}^{-1}$ .<sup>[8][9][10][11]</sup>

- Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product (201.26 g/mol ).<sup>[7]</sup>

## Safety Precautions

- Phosphorus oxychloride ( $\text{POCl}_3$ ) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
- The reaction should be performed under an inert atmosphere (e.g., dry nitrogen) to prevent the reaction of  $\text{POCl}_3$  with atmospheric moisture.
- The quenching and neutralization steps are exothermic and should be performed carefully with adequate cooling.

By following this detailed protocol, researchers can reliably synthesize 9-formyljulolidine, a valuable building block for the development of novel chemical entities.

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